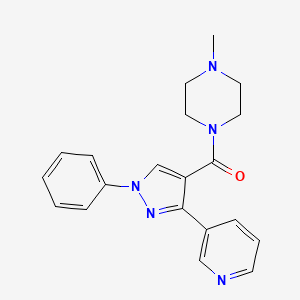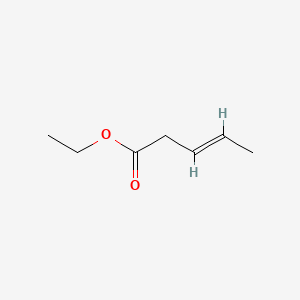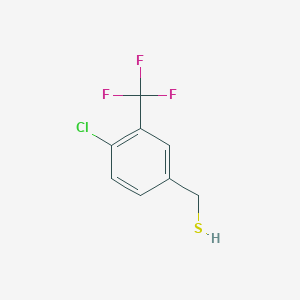
4-Chloro-3-(trifluoromethyl)benzyl mercaptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trifluoromethyl)benzyl mercaptan is an organic compound with the molecular formula C8H6ClF3S It is a derivative of benzyl mercaptan, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable benzyl halide precursor, such as 4-chloro-3-(trifluoromethyl)benzyl chloride, is reacted with a thiol reagent under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzyl mercaptan undergoes various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the mercaptan group to a corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaS-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzyl mercaptan has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to study the interactions of thiol groups with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzyl mercaptan involves its reactivity as a thiol. Thiol groups are known to engage in nucleophilic attacks on electrophilic centers, forming covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological processes, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl mercaptan: Similar structure but lacks the chlorine substituent.
3,5-Bis(trifluoromethyl)benzyl mercaptan: Contains two trifluoromethyl groups instead of one.
4-(Trifluoromethoxy)benzyl mercaptan: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-Chloro-3-(trifluoromethyl)benzyl mercaptan is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This combination of electron-withdrawing groups can significantly influence the compound’s reactivity and stability, making it distinct from other benzyl mercaptan derivatives.
Properties
Molecular Formula |
C8H6ClF3S |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6ClF3S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
GYYLYTGRXWQYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




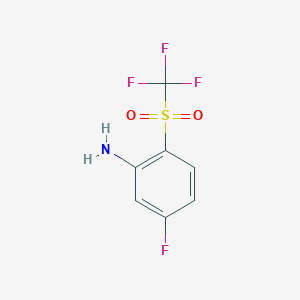
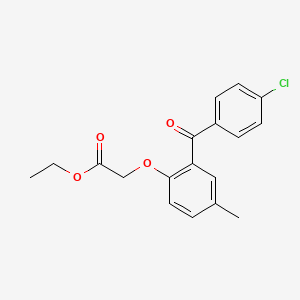




![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
